6-allyl-N-(2-methoxy-5-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
6-allyl-N-(2-methoxy-5-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound with a unique structure that includes an allyl group, a methoxy group, and a dibenzo-thiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-allyl-N-(2-methoxy-5-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, including the formation of the dibenzo-thiazine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Dibenzo-thiazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced through allylation reactions using reagents such as allyl bromide.
Methoxy and Methyl Group Functionalization: These groups can be introduced through methylation and methoxylation reactions using reagents like methyl iodide and sodium methoxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-allyl-N-(2-methoxy-5-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the allyl and methoxy groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-allyl-N-(2-methoxy-5-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-allyl-N-(2-methoxy-5-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cell Signaling: Influencing cell signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-allyl-N-(2-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide: Similar structure but lacks the methyl group.
6-allyl-N-(2-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide: Similar structure but lacks the methoxy group.
6-allyl-N-(2-methoxy-5-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide: Similar structure but lacks the 5,5-dioxide group.
Uniqueness
The uniqueness of 6-allyl-N-(2-methoxy-5-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C24H22N2O4S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C24H22N2O4S/c1-4-13-26-21-11-10-17(24(27)25-20-14-16(2)9-12-22(20)30-3)15-19(21)18-7-5-6-8-23(18)31(26,28)29/h4-12,14-15H,1,13H2,2-3H3,(H,25,27) |
InChI Key |
ZIUTWYNKQNCLFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)CC=C |
Origin of Product |
United States |
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